![molecular formula C11H10N2O3S B2387989 Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 874607-16-6](/img/structure/B2387989.png)
Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Description
“Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound . It is often used as a building block in various chemical reactions . The molecular formula of this compound is C11H10N2O3S .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 250.274 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Synthetic Routes and Derivatives : This compound has been utilized in various synthetic pathways to create novel heterocyclic systems. For example, it has been used to synthesize thiazoloquinazoline and thiazinoquinazoline derivatives (Gupta & Pujari, 1985). Additionally, its condensation with chloroacetic acid led to the creation of novel quinazolinone derivatives (Reddy, Naidu, & Dubey, 2012).
Eco-Friendly Synthesis : A green synthetic procedure was developed using this compound, highlighting the trend towards more environmentally sustainable chemical synthesis. The study involved microwave-induced synthesis and the use of deep eutectic solvents (Molnar, Komar, & Jerković, 2022).
Potential Applications in Antimicrobial and Anticancer Research
Antimicrobial Properties : Research has explored the synthesis of quinoline and quinazoline derivatives containing this compound and their potential antimicrobial activities. These compounds have been compared to known antimicrobials like tetracycline for effectiveness (El-zohry, Ahmed, Omar, & Abd-Alla, 2007).
Anticancer Activity : A study aimed at producing new quinoline-3-carboxylic acid derivatives with this compound assessed their anticancer effects against the breast cancer MCF-7 cell line. Some derivatives demonstrated significant anticancer activity (Gaber et al., 2021).
Green Chemistry Approaches
- One-Pot Synthesis : This compound has been part of a one-pot method for synthesizing dihydroquinazolinones. Such methods are valued for their efficiency and reduced environmental impact (Azimi & Azizian, 2016).
properties
IUPAC Name |
methyl 3-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-13-9(14)7-4-3-6(10(15)16-2)5-8(7)12-11(13)17/h3-5H,1-2H3,(H,12,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDHLFQLYOBOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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